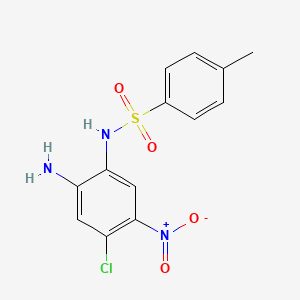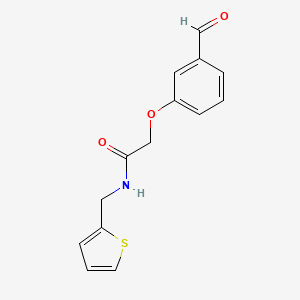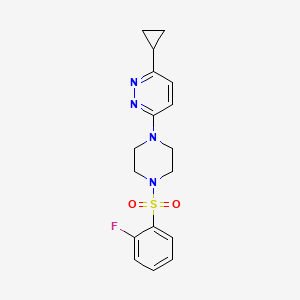
N-(2-amino-4-chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-amino-4-chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide, also known as NCNS, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. This compound has a unique molecular structure that makes it a valuable tool for investigating various biochemical and physiological processes.
Scientific Research Applications
Synthesis and Anticancer Activity
The compound has been utilized in the synthesis of new sulfonamide derivatives, which have demonstrated pro-apoptotic effects in cancer cells. These derivatives activate p38/ERK phosphorylation, leading to the induction of apoptosis in various cancer cell lines, including hepatocellular, breast, and colon cancer cells. The synthesized compounds significantly reduced cell proliferation and induced the mRNA expression of pro-apoptotic genes such as caspase 3, caspase 8, and caspase 9, suggesting a potential pathway for cancer therapy through the mediation of sulfonamide derivatives (Cumaoğlu et al., 2015).
Antimicrobial Properties
Research into novel sulfonamide derivatives has also explored their antimicrobial activity. Studies on compounds synthesized from N-(2-amino-4-chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide have shown effectiveness against various Gram-positive and Gram-negative bacteria. Computational docking studies estimated the binding energy against bacterial targets, and in vitro tests confirmed their potential as antibacterial agents, offering a pathway for developing new treatments against resistant pathogens (Saleem et al., 2018).
Chemical Synthesis and Characterization
The versatility of sulfonamide derivatives in chemical synthesis has been well-documented. These compounds have been synthesized through various reactions, including those involving amino acids and amines, leading to a wide range of sulfonamide derivatives with diverse chemical structures. Such research not only expands the chemical repertoire of sulfonamide-based compounds but also explores their potential applications in medicinal chemistry and drug design (Kumar et al., 2020).
Antifungal and Antitumor Potential
Further studies have investigated sulfonamide derivatives for their antifungal and antitumor properties. Specifically, sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline have shown promising antimicrobial activity, with some compounds exhibiting potent antifungal effects. Molecular docking studies have supported these findings, suggesting that these derivatives could serve as effective treatments against fungal infections and potentially for cancer therapy (Janakiramudu et al., 2017).
properties
IUPAC Name |
N-(2-amino-4-chloro-5-nitrophenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4S/c1-8-2-4-9(5-3-8)22(20,21)16-12-7-13(17(18)19)10(14)6-11(12)15/h2-7,16H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUNYJSKCZTOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2N)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2799671.png)
![methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate](/img/structure/B2799673.png)

![N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2799677.png)



![N-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2799683.png)
![N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2799684.png)

![(2-(3-chlorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2799688.png)
![4-oxo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4H-chromene-2-carboxamide](/img/structure/B2799689.png)
![3-[3-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B2799690.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide](/img/structure/B2799691.png)